N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C25H20BrNO4 |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H20BrNO4/c1-15-11-16(2)13-19(12-15)30-14-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
BIXATQVQRULQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Benzoylation: The initial step involves the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide.
Formation of Benzofuran Ring: The next step involves the cyclization of the intermediate to form the benzofuran ring. This can be achieved through a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities by modulating the expression of specific genes and proteins .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(mesityloxy)acetamide
- **N-[2-butyl-3-(4-bromobenzoyl)-1-benzofuran-5-yl]methanesulfonamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide stands out due to its unique combination of the benzofuran core with the 3,5-dimethylphenoxy group. This structural feature imparts specific biological activities and chemical reactivity that may not be present in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
